molecular formula C20H20FN3O3S2 B2761959 (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034336-05-3

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2761959
CAS No.: 2034336-05-3
M. Wt: 433.52
InChI Key: XYDCTQRTGKUQLS-UHFFFAOYSA-N
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Description

The compound "(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" is a structurally complex molecule featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) modified with a 2-fluorophenyl substituent and a sulfone group (1,1-dioxido). The thiazole moiety is substituted with a methyl group at position 4 and a pyrrole ring at position 2.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-14-18(28-20(22-14)24-9-4-5-10-24)19(25)23-11-8-17(29(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-7,9-10,17H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDCTQRTGKUQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule with potential pharmacological properties. Its unique structure includes a thiazepan ring, a fluorophenyl group, and a thiazole moiety, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN2O4S2C_{19}H_{17}FN_2O_4S_2, with a molecular weight of 420.47 g/mol. The presence of fluorine in the phenyl group enhances its electronic properties, potentially influencing its interaction with biological systems.

The mechanism of action for this compound is hypothesized to involve:

  • Hydrogen Bonding : The thiazepan ring can form hydrogen bonds with polar functional groups in proteins.
  • π-π Interactions : The fluorophenyl group engages in π-π interactions with aromatic residues in proteins.
    These interactions may modulate enzyme activities or receptor signaling pathways, contributing to its biological effects.

Biological Activity

Preliminary studies indicate that the compound exhibits several biological activities:

Antioxidant Activity

Research has shown that compounds similar to this one possess antioxidant properties. The presence of the thiazole and thiazepan structures may enhance radical-scavenging capabilities.

Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pathways related to cyclooxygenase and lipoxygenase enzymes, which are crucial in inflammatory processes.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects against various pathogens. The unique structure may allow for interactions with microbial enzymes or receptors.

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of related compounds using the DPPH assay. Results indicated that derivatives exhibited moderate to high radical-scavenging activity at concentrations around 100 μM.

CompoundConcentration (μM)Radical Scavenging Activity (%)
Compound A10044
Compound B10058

Study 2: Inhibition of Lipoxygenase

Another study evaluated the inhibition of soybean lipoxygenase by similar thiazole-containing compounds. The results suggested that these compounds could effectively inhibit lipoxygenase activity, indicating potential use in treating inflammatory diseases.

CompoundIC50 (μM)
Compound X38
Reference Drug50

Drug-likeness Assessment

Using Lipinski's Rule of Five as a guideline for drug-likeness, the compound meets several criteria:

  • Molecular weight < 500 Da
  • LogP < 5
  • Fewer than 5 hydrogen bond donors
  • Fewer than 10 hydrogen bond acceptors

This suggests that the compound has favorable properties for oral bioavailability.

Scientific Research Applications

In Vitro Studies

In vitro studies are essential for determining the pharmacodynamics and pharmacokinetics of the compound. These studies assess its efficacy against specific biological pathways or diseases, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors influencing physiological responses.

Therapeutic Applications

Due to its unique structural features, the compound shows promise in various therapeutic areas:

  • Cancer Treatment : Potential anti-proliferative activity against cancer cell lines.
  • Neurological Disorders : Possible applications in treating CNS disorders like Alzheimer's disease.
  • Metabolic Syndromes : Potential use in managing conditions such as type 2 diabetes and obesity.

Case Study 1: Anti-Cancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anti-cancer properties. For instance, compounds with thiazepane structures have been evaluated for their ability to inhibit proliferation in various cancer cell lines, demonstrating effectiveness against K562 and MCF-7 cells.

Case Study 2: Neurological Effects

In silico studies have suggested that compounds with similar structural motifs can act as inhibitors for enzymes involved in neurodegenerative diseases, providing a basis for further development in treating conditions like mild cognitive impairment.

Case Study 3: Metabolic Pathway Inhibition

Studies have shown that thiazepane derivatives can modulate metabolic pathways, potentially offering therapeutic benefits for conditions associated with metabolic syndrome.

Comparison with Similar Compounds

Heterocyclic Sulfone Derivatives

The sulfone-containing 1,4-thiazepane core in the target compound shares similarities with sulfonamide derivatives in , such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Both compounds utilize sulfone groups to enhance polarity and solubility.

Fluorinated Aromatic Substitutents

The 2-fluorophenyl group in the target compound parallels the 2,4-difluorophenyl substituent in and the 3-fluorophenyl group in ’s Example 76. Fluorination typically improves lipophilicity and bioavailability, but positional differences (e.g., ortho vs. para substitution) could influence steric interactions with biological targets .

Thiazole-Pyrrole Hybrids

The 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety resembles thiophene-containing heterocycles in ’s 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone.

Hypothetical Pharmacological Profiles

Based on structural analogs:

Compound Core Structure Key Substituents Hypothesized Activity Reference
Target Compound Thiazepane sulfone 2-fluorophenyl, thiazole-pyrrole Kinase inhibition, Anticancer*
Compound Triazole sulfone 2,4-difluorophenyl, phenylsulfonyl Antimicrobial
Example 76 Pyrazolo-pyrimidine Morpholinomethyl thiophene Kinase inhibition (e.g., BTK)
Compound Pyrazolone Chlorophenyl, thiophene Antibacterial, Antitumor

*Hypothesized based on fluorinated heterocycles in kinase inhibitors (e.g., ).

Physicochemical Properties

Molecular Weight and Solubility

The target compound’s estimated molecular weight (~403 g/mol) is lower than ’s Example 76 (531.3 g/mol), suggesting better membrane permeability. The sulfone group may improve aqueous solubility compared to non-polar analogs like ’s pyrazolone derivative (380.84 g/mol) .

Crystallinity

The thiazepane sulfone’s conformational flexibility may reduce crystallinity, impacting formulation stability .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including:

  • Thiazepane ring formation : Cyclization of precursors under controlled temperatures (70–90°C) in polar aprotic solvents like DMF or DCM, with NaH as a base .
  • Thiazole-pyrrole coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for introducing the 1H-pyrrol-1-yl group, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to reduce reaction time .
  • Sulfone oxidation : Treating the thiazepane intermediate with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to achieve the 1,1-dioxido moiety . Key optimizations include solvent polarity adjustments (e.g., THF for solubility vs. DCM for stability) and monitoring via TLC/HPLC to ensure >95% purity .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorophenyl δ~7.2–7.6 ppm; thiazole C4-methyl at δ~2.4 ppm) .
  • IR spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1700 cm⁻¹ (methanone C=O) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) to assess purity and isolate diastereomers, if present .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Evaluate inhibition of kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility/stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) stability tests over 24–72 hours .

Advanced Research Questions

Q. How can low yields in the sulfone oxidation step be addressed?

  • Catalyst screening : Replace m-CPBA with Oxone® (KHSO₅) in acetone/water mixtures for milder conditions and higher selectivity .
  • Temperature modulation : Gradual warming (0°C → RT) to minimize over-oxidation byproducts .
  • Byproduct analysis : Use LC-MS to identify sulfoxide intermediates and adjust stoichiometry (1.2–1.5 eq oxidant) .

Q. What strategies guide structure-activity relationship (SAR) studies for enhancing target affinity?

  • Fragment-based design : Replace 2-fluorophenyl with 2-chloro/2-bromo analogs to assess halogen-bonding effects on kinase binding .
  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C4-methyl to improve metabolic stability .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. How is chemical stability under physiological conditions evaluated?

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .
  • LC-MS/MS profiling : Monitor degradation products (e.g., sulfone reduction to thiazepane) and quantify half-life (t₁/₂) in plasma .

Q. How are contradictions in spectral data resolved during characterization?

  • 2D NMR techniques : Use HSQC and HMBC to distinguish overlapping signals (e.g., thiazepane CH₂ vs. thiazole CH₃) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., thiazepane chair vs. boat conformers) via single-crystal diffraction .

Q. What mechanistic insights explain its activity against inflammatory targets?

  • Enzyme inhibition assays : Measure IC₅₀ values for COX-2 and 5-LOX inhibition, comparing to celecoxib and zileuton .
  • Western blotting : Assess NF-κB pathway modulation (e.g., IκBα phosphorylation) in LPS-stimulated macrophages .

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